9H-Purin-2-amine, 6-chloro-9-[[3-(chloromethyl)phenyl]methyl]-
Description
The compound 6-chloro-9-[[3-(chloromethyl)phenyl]methyl]-9H-purin-2-amine is a purine derivative featuring a 6-chloro substitution on the purine core and a benzyl group at the N9 position, with a chloromethyl (-CH₂Cl) substituent at the meta position of the phenyl ring. This structural motif is critical for its biochemical interactions, particularly in targeting enzymes or receptors where hydrophobic and electronic effects influence binding .
Properties
CAS No. |
669774-90-7 |
|---|---|
Molecular Formula |
C13H11Cl2N5 |
Molecular Weight |
308.16 g/mol |
IUPAC Name |
6-chloro-9-[[3-(chloromethyl)phenyl]methyl]purin-2-amine |
InChI |
InChI=1S/C13H11Cl2N5/c14-5-8-2-1-3-9(4-8)6-20-7-17-10-11(15)18-13(16)19-12(10)20/h1-4,7H,5-6H2,(H2,16,18,19) |
InChI Key |
CRJPPMBLJPQYAL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)CCl)CN2C=NC3=C2N=C(N=C3Cl)N |
Origin of Product |
United States |
Preparation Methods
Alkylation Methods
Two primary approaches dominate:
Nucleophilic alkylation is preferred for its simplicity. In this reaction, the deprotonated purine (via K₂CO₃) attacks the electrophilic carbon in 3-(chloromethyl)benzyl chloride, forming the 9-alkylated product.
Reaction Optimization
Critical parameters for maximizing yield and purity include:
Solvent Selection
| Solvent | Role | Yield Impact | Source |
|---|---|---|---|
| DMSO | Polar aprotic, stabilizes intermediates | Higher yields | |
| THF | Low polarity, suitable for Mitsunobu | Moderate yields |
Base Selection
| Base | Function | Limitations | Source |
|---|---|---|---|
| K₂CO₃ | Deprotonates purine, mild conditions | Requires anhydrous environment | |
| NaH | Strong base for deprotonation | Risk of side reactions |
Alternative Synthetic Routes
For structural analogs or scalability, alternative methods are explored:
Acylation-Coupling Hybrids
Click Chemistry
- Alkyne Synthesis : 9-(Propargyl)purine derivatives are prepared.
- Azide Coupling : Click reactions with sodium azide yield triazole-linked analogs.
Challenges and Solutions
Comparative Analysis of Methods
| Parameter | Nucleophilic Alkylation | Mitsunobu | Acylation-Reduction |
|---|---|---|---|
| Yield | 65–75% | 50–60% | 40–50% |
| Reaction Time | 6–12 hours | 48 hours | 24–48 hours |
| Scalability | High | Moderate | Low |
| Cost | Moderate | High (PPh₃, DIAD) | Moderate |
Nucleophilic alkylation remains the most efficient method for large-scale synthesis.
Critical Data and Research Findings
Key Reaction Data
Chemical Reactions Analysis
Types of Reactions
9H-Purin-2-amine, 6-chloro-9-[[3-(chloromethyl)phenyl]methyl]- undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, thiourea, and alkoxides. Reactions are typically carried out in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield amino derivatives, while oxidation can produce various oxidized forms of the compound .
Scientific Research Applications
9H-Purin-2-amine, 6-chloro-9-[[3-(chloromethyl)phenyl]methyl]- is a complex organic compound belonging to the purine family. Its primary applications lie in medicinal chemistry and drug development due to its unique structure that allows it to interact with various biological targets. The compound features a purine core substituted with a chlorine atom and a chloromethyl phenyl group, contributing to its unique properties. The presence of multiple nitrogen atoms in the purine structure makes it a candidate for various biological interactions.
Scientific Research Applications
- Antitumor Agent The biological activity of 9H-Purin-2-amine, 6-chloro-9-[[3-(chloromethyl)phenyl]methyl]- has been studied primarily for its potential as an antitumor agent. Modifications to the purine structure can significantly impact its biological efficacy, making this compound a subject of interest in drug development.
- Medicinal Chemistry Its unique structure allows it to interact with various biological targets, making it valuable in medicinal chemistry. Interaction studies have focused on how this compound interacts with cellular targets such as enzymes involved in nucleic acid synthesis. These studies are crucial for elucidating the pharmacological profile of 9H-Purin-2-amine, 6-chloro-9-[[3-(chloromethyl)phenyl]methyl]- and optimizing its therapeutic potential.
- Drug Development 9H-Purin-2-amine, 6-chloro-9-[[3-(chloromethyl)phenyl]methyl]- is notable for its potential pharmaceutical applications, particularly in the development of therapeutic agents targeting various biological pathways. The presence of multiple functional groups enhances its reactivity and biological activity, making it a subject of interest in medicinal chemistry. Further research into its synthesis, biological interactions, and therapeutic efficacy will be essential for advancing its applications in medicine.
Mechanism of Action
The mechanism of action of 9H-Purin-2-amine, 6-chloro-9-[[3-(chloromethyl)phenyl]methyl]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in DNA replication or repair, leading to its potential use as an anticancer agent .
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
The table below compares key structural features and properties of the target compound with similar purine derivatives:
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups : The target compound’s 3-chloromethyl group introduces both steric bulk and moderate electron-withdrawing effects, contrasting with the electron-donating methoxy group in or the halogen-rich 3,4-dichlorobenzyl in .
- Reactivity : The -CH₂Cl moiety may serve as a site for further derivatization (e.g., nucleophilic substitution), a feature absent in analogues like .
Biological Activity
9H-Purin-2-amine, 6-chloro-9-[[3-(chloromethyl)phenyl]methyl]- is a synthetic compound belonging to the purine family, characterized by its complex structure that includes a purine base modified with chlorine and chloromethyl groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an antitumor agent.
Chemical Structure and Properties
The molecular formula of 9H-Purin-2-amine, 6-chloro-9-[[3-(chloromethyl)phenyl]methyl]- is C15H15Cl2N5, with a molecular weight of approximately 284.15 g/mol. The presence of multiple nitrogen atoms within the purine structure enhances its reactivity and potential for biological interactions.
Structural Features
| Feature | Description |
|---|---|
| Purine Core | Central structure providing biological activity |
| Chloro Group | Enhances reactivity and interaction with targets |
| Chloromethyl Phenyl Group | Contributes to unique properties and interactions |
Biological Activity
Research indicates that this compound exhibits significant biological activities, particularly in inhibiting enzymes involved in cell signaling pathways. Its potential applications include:
- Antitumor Activity : Studies have shown that derivatives of this compound can inhibit cancer cell proliferation. For instance, compounds similar to 9H-Purin-2-amine have been evaluated for their effects on various cancer cell lines, demonstrating moderate cytostatic activity.
Case Study: Anticancer Activity
In a study evaluating the antiproliferative effects of various purine derivatives, 9H-Purin-2-amine was tested against several human cancer cell lines, including MCF-7 (breast cancer), SK-BR-3 (Her-2 positive breast cancer), and HCT116 (colon cancer). The results indicated that:
- MCF-7 Cell Line : Growth inhibition of approximately 30% at a concentration of 10 µM.
- SK-BR-3 Cell Line : Similar growth inhibition observed.
- HCT116 Cell Line : Moderate inhibition noted.
These findings suggest that while the compound exhibits some anticancer properties, further modifications may be necessary to enhance its efficacy.
The mechanism by which 9H-Purin-2-amine exerts its biological effects involves interaction with specific cellular targets. Key findings from interaction studies include:
- Enzyme Inhibition : The compound has been shown to inhibit phosphatidylinositol 3-kinase delta activity, a pathway critical in cancer progression.
- Cellular Uptake : Modifications to improve lipophilicity may enhance cellular permeability, potentially increasing its effectiveness against cancer cells.
Comparative Analysis with Related Compounds
To understand the unique properties of 9H-Purin-2-amine, a comparison with structurally similar compounds is beneficial:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 6-Chloro-N-(3-methylenecyclobutyl)-purin-2-amines | Cyclobutyl substitution | Exhibits different pharmacokinetics |
| 6-Chloro-N-(phenyl)-purin-2-amines | Simple phenyl substitution | Enhanced solubility compared to other derivatives |
| 5-Fluoro-3-phenyl-2-[1-(9H-purin-6-ylamino)propyl]-3H-quinazolin-4-one | Inhibits phosphatidylinositol 3-kinase delta activity | Notable anticancer activity |
Q & A
Q. Table 1. Key Synthetic Parameters for Microwave-Assisted Reactions
Q. Table 2. Comparative Spectroscopic Data for Purine Derivatives
| Compound | ¹H NMR (δ, ppm) | [M+H]⁺ (HRMS) |
|---|---|---|
| 6-chloro-N-(3-ClPh) | 8.67 (s), 10.79 (s) | 299.1008 |
| 6-cyano analog | 7.89 (s), 8.03 (s) | 301.1006 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
